molecular formula C19H15N5O2S B2889477 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 2034465-80-8

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Cat. No. B2889477
CAS RN: 2034465-80-8
M. Wt: 377.42
InChI Key: PBPTUOPZUBFOFO-UHFFFAOYSA-N
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Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as FPYMU and is a member of the urea family of compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis of novel pyridine and naphthyridine derivatives, including those related to the compound , has been explored to develop new methodologies and understand their chemical properties. Abdelrazek et al. (2010) demonstrated the synthesis of complex derivatives through reactions involving dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives to afford various naphthyridine derivatives (Abdelrazek, Kassab, Metwally, & Sobhy, 2010). These synthetic approaches offer insights into the versatile chemistry of pyridine-based compounds and their potential applications in medicinal chemistry and material science.

Biological Evaluation and QSAR Study

The antimicrobial activity of substituted quinazolines, closely related to the target compound, was investigated by Buha et al. (2012). Their study synthesized and screened a series of urea/thiourea derivatives for antimicrobial activity against various microorganisms. A quantitative structure-activity relationship (QSAR) study provided insights into the pharmacophoric features responsible for antibacterial activity, highlighting the importance of hydrophobic, electronic, and topological descriptors (Buha, Rana, Chhabria, Chikhalia, Mahajan, Brahmkshatriya, & Shah, 2012). This research underscores the potential of pyridine-based ureas in developing new antimicrobial agents.

Molecular Self-Assembly and Complexation

Stephenson and Ward (2011) explored the self-assembly of bis-bidentate bridging ligands with transition metal dications, leading to the formation of molecular squares, cubes, and chains. Their work demonstrates the structural versatility of pyridine-based ligands in coordinating with metals to form complex architectures, which could be relevant for applications in molecular recognition, catalysis, and materials science (Stephenson & Ward, 2011).

Optoelectronic Properties and Electrochromic Performance

Liu et al. (2016) designed and synthesized novel monomers and polymers based on furan and pyridinechalcogenodiazole, exploring their optoelectronic properties and electrochromic performance. The study highlights the impact of selenium substitution on the red-shift in the low-energy transition, indicating potential applications in optoelectronics and electrochromic devices (Liu, Zhen, Ming, Lin, Gu, Zhao, Li, Lu, & Xu, 2016).

Antioxidative Activity of Heterocyclic Compounds

Yanagimoto, Lee, Ochi, and Shibamoto (2002) examined the antioxidative activity of heterocyclic compounds, including furans, which are structurally related to the target compound. Their findings suggest the potential of these compounds in food preservation and pharmaceutical applications due to their ability to inhibit oxidation processes (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

properties

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(24-19-23-17(12-27-19)16-3-1-2-7-20-16)22-10-13-4-5-15(21-9-13)14-6-8-26-11-14/h1-9,11-12H,10H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPTUOPZUBFOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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